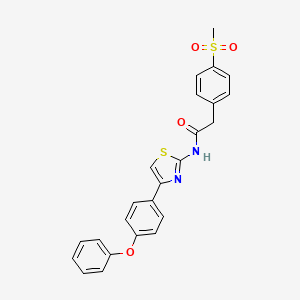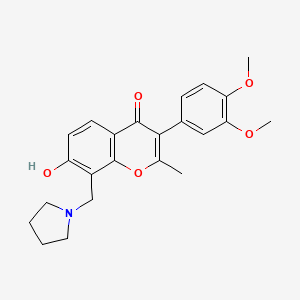![molecular formula C7H16ClNO B2595664 [(2S,5R)-5-Methylpiperidin-2-yl]methanol;hydrochloride CAS No. 2309431-61-4](/img/structure/B2595664.png)
[(2S,5R)-5-Methylpiperidin-2-yl]methanol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2S,5R)-5-Methylpiperidin-2-yl]methanol;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine containing one nitrogen atom
Wirkmechanismus
Target of action
Piperidine derivatives are known to interact with a variety of targets in the body. They have been utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Mode of action
The mode of action of piperidine derivatives can vary greatly depending on the specific compound and its targets. For example, some piperidine derivatives may inhibit certain enzymes, while others may act as agonists or antagonists at various receptor sites .
Biochemical pathways
The biochemical pathways affected by piperidine derivatives can also vary widely. Depending on the specific compound and its targets, these could include pathways involved in cell growth and proliferation, inflammation, pain perception, neurotransmission, and more .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of piperidine derivatives can be influenced by factors such as the compound’s chemical structure, formulation, route of administration, and individual patient characteristics .
Result of action
The molecular and cellular effects of piperidine derivatives can include changes in enzyme activity, receptor signaling, gene expression, and more. These effects can lead to therapeutic outcomes such as reduced inflammation, pain relief, slowed tumor growth, and others .
Action environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of piperidine derivatives .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,5R)-5-Methylpiperidin-2-yl]methanol;hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of the ketone using a palladium or platinum catalyst under mild conditions. Another approach involves the use of sodium borohydride or lithium aluminum hydride as reducing agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
[(2S,5R)-5-Methylpiperidin-2-yl]methanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can yield secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted piperidine derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
[(2S,5R)-5-Methylpiperidin-2-yl]methanol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting neurological and psychiatric disorders.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Vergleich Mit ähnlichen Verbindungen
[(2S,5R)-5-Methylpiperidin-2-yl]methanol;hydrochloride can be compared with other piperidine derivatives, such as:
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Matrine: An alkaloid with anticancer and antiviral activities.
Evodiamine: Exhibits antiproliferative effects on cancer cells.
The uniqueness of this compound lies in its specific stereochemistry and the potential for targeted therapeutic applications.
Eigenschaften
IUPAC Name |
[(2S,5R)-5-methylpiperidin-2-yl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-6-2-3-7(5-9)8-4-6;/h6-9H,2-5H2,1H3;1H/t6-,7+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEGVQAPDZCMCV-HHQFNNIRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(NC1)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](NC1)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 3-[(2-cyano-3-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2595582.png)

![3-tert-butyl-6-{[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2595586.png)
![N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B2595590.png)

![4-(2-methyl-1,3-oxazol-4-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B2595593.png)

![2-[3-Benzyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2,6-dioxopyrimidin-1-yl]acetic acid](/img/structure/B2595595.png)



![2-(4-methylbenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2595602.png)
![2-(cyclopentylsulfanyl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)acetamide](/img/structure/B2595603.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2595604.png)
